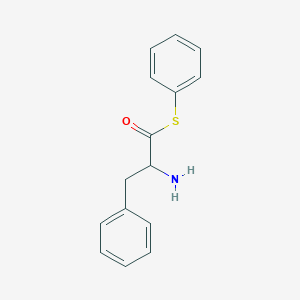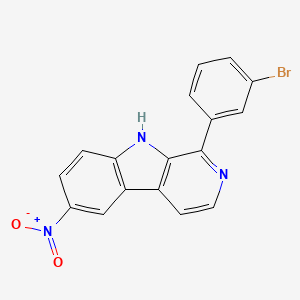
1-phenylquinoxaline-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylquinoxaline-2,3(1H,4H)-dione, also known as PQQ, is a redox cofactor that is essential for the growth and development of various organisms. PQQ was first discovered in 1979 as a novel cofactor in bacterial dehydrogenases, and since then, it has been found to play a crucial role in various biological processes.
Wirkmechanismus
1-phenylquinoxaline-2,3(1H,4H)-dione acts as a redox cofactor, which means that it is involved in electron transfer reactions. It is known to interact with various enzymes, including dehydrogenases, oxidases, and reductases. 1-phenylquinoxaline-2,3(1H,4H)-dione can also activate various signaling pathways, including the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
1-phenylquinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects. It can improve mitochondrial function, enhance energy metabolism, and reduce oxidative stress. 1-phenylquinoxaline-2,3(1H,4H)-dione has also been found to have neuroprotective effects and can enhance cognitive function. Additionally, 1-phenylquinoxaline-2,3(1H,4H)-dione has been shown to improve exercise performance and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenylquinoxaline-2,3(1H,4H)-dione has several advantages for lab experiments. It is stable, water-soluble, and has a long shelf-life. 1-phenylquinoxaline-2,3(1H,4H)-dione is also readily available and can be synthesized in high purity. However, 1-phenylquinoxaline-2,3(1H,4H)-dione can be expensive, and its effects can be dose-dependent. Additionally, 1-phenylquinoxaline-2,3(1H,4H)-dione can be difficult to work with, as it is highly reactive and can easily oxidize.
Zukünftige Richtungen
There are several future directions for 1-phenylquinoxaline-2,3(1H,4H)-dione research. One area of interest is the potential therapeutic applications of 1-phenylquinoxaline-2,3(1H,4H)-dione. Studies have shown that 1-phenylquinoxaline-2,3(1H,4H)-dione has antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of interest is the role of 1-phenylquinoxaline-2,3(1H,4H)-dione in energy metabolism and mitochondrial function. 1-phenylquinoxaline-2,3(1H,4H)-dione has been shown to enhance energy metabolism and improve mitochondrial function, making it a potential target for the treatment of metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 1-phenylquinoxaline-2,3(1H,4H)-dione and its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, 1-phenylquinoxaline-2,3(1H,4H)-dione is a redox cofactor that plays a crucial role in various biological processes. It has several potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. 1-phenylquinoxaline-2,3(1H,4H)-dione has also been found to enhance energy metabolism and improve mitochondrial function. While 1-phenylquinoxaline-2,3(1H,4H)-dione has several advantages for lab experiments, its effects can be dose-dependent and it can be difficult to work with. Future research is needed to understand the mechanism of action of 1-phenylquinoxaline-2,3(1H,4H)-dione and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-phenylquinoxaline-2,3(1H,4H)-dione is a complex process that involves several steps. The most common method for synthesizing 1-phenylquinoxaline-2,3(1H,4H)-dione is through the oxidative cyclization of 2-aminophenylacetic acid, which is catalyzed by copper ions. This method yields 1-phenylquinoxaline-2,3(1H,4H)-dione in high purity and is widely used in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
1-phenylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, neuroprotective, and anti-inflammatory properties. 1-phenylquinoxaline-2,3(1H,4H)-dione has also been found to play a crucial role in mitochondrial function and energy metabolism. Studies have shown that 1-phenylquinoxaline-2,3(1H,4H)-dione supplementation can improve cognitive function, enhance exercise performance, and reduce inflammation in various animal models.
Eigenschaften
CAS-Nummer |
181863-36-5 |
|---|---|
Produktname |
1-phenylquinoxaline-2,3(1H,4H)-dione |
Molekularformel |
C27H28FNO4.C8H11N |
Molekulargewicht |
0 |
Synonyme |
1-phenylquinoxaline-2,3(1H,4H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)



